molecular formula C27H34N4O6 B11443292 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Cat. No.: B11443292
M. Wt: 510.6 g/mol
InChI Key: OVMUQVVPOQGEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 1.05 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₂CH₃), δ 1.25 (d, J = 6.8 Hz, 6H, (CH₃)₂CH), δ 3.15–3.30 (m, 4H, NCH₂CH₂CH₂CH₃ and NCH(CH₃)₂), δ 3.85 (s, 6H, 2×OCH₃), δ 4.45 (s, 2H, NCH₂CO), δ 7.25–7.70 (m, 8H, aromatic protons).
  • ¹³C NMR (100 MHz, DMSO-d₆):
    • δ 14.1 (CH₂CH₂CH₂CH₃), δ 22.5, 22.7 ((CH₃)₂CH), δ 31.8 (NCH₂CH₂CH₂CH₃), δ 56.1 (OCH₃), δ 165.2, 169.5 (C=O groups).

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • 3320 (N-H stretch, carboxamide),
  • 1705 (C=O, quinazolinone),
  • 1660 (C=O, carboxamide),
  • 1605 (C=C aromatic),
  • 1250 (C-O methoxy).

Mass Spectrometry (MS)

  • ESI-MS (m/z): 511.3 [M+H]⁺ (calculated for C₂₇H₃₅N₄O₆⁺: 511.26), with fragmentation ions at m/z 394.2 (loss of butylcarbamoyl ethyl) and 178.1 (N-isopropylbenzamide).

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, λₘₐₓ occurs at 265 nm (ε = 12,400 L·mol⁻1·cm⁻1) and 310 nm (ε = 8,200 L·mol⁻1·cm⁻1), corresponding to π→π* transitions in the quinazolinone and benzamide chromophores.

Properties

Molecular Formula

C27H34N4O6

Molecular Weight

510.6 g/mol

IUPAC Name

4-[[1-[2-(butylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C27H34N4O6/c1-6-7-12-28-24(32)16-30-21-14-23(37-5)22(36-4)13-20(21)26(34)31(27(30)35)15-18-8-10-19(11-9-18)25(33)29-17(2)3/h8-11,13-14,17H,6-7,12,15-16H2,1-5H3,(H,28,32)(H,29,33)

InChI Key

OVMUQVVPOQGEOS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NC(C)C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Butylamino Group: The butylamino group is introduced through nucleophilic substitution reactions, often using butylamine as the nucleophile.

    Attachment of the Benzamide Moiety: The benzamide group is attached via amide bond formation, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the butylamino side chain.

    Reduction: Reduction reactions can target the carbonyl groups within the quinazolinone core and the benzamide moiety.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s quinazolinone core is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

Medicinally, the compound may serve as a lead compound for the development of new drugs

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide involves its interaction with various molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. The benzamide moiety can enhance binding affinity and selectivity, leading to specific biological effects. The compound may also influence cellular pathways by interacting with proteins and nucleic acids.

Comparison with Similar Compounds

Core Modifications

  • Target Compound: Features a 6,7-dimethoxyquinazolin-2,4-dione core.
  • Compound 7d (): Contains a simpler 4-oxoquinazoline core with a phenoxymethyl substituent. The absence of methoxy groups reduces lipophilicity compared to the target compound .
  • Compound 5–18 () : Incorporates a benzo[g]quinazoline core with a sulfamoylphenyl group. The sulfonamide moiety introduces hydrogen-bonding capacity absent in the target compound .

Side Chain Variations

  • Compounds 7a–f () : Utilize chloroacetamide or chloropropionamide side chains. The chlorine atom in these compounds may facilitate nucleophilic substitution reactions, unlike the stable amide in the target compound .
  • Compound 8a () : Features a 2-(4-(2-chlorophenyl)piperazin-1-yl)acetamide group. The piperazine ring introduces basicity and conformational rigidity, contrasting with the target’s linear butyl chain .

Benzamide Modifications

  • Target Compound : The N-isopropylbenzamide group at position 3 contributes steric hindrance and moderate hydrophobicity.
  • Compound 2f (): Contains a triazole-linked benzamide with dibenzylamino groups.
  • Compound 3a–g () : Includes benzo[d]oxazole-linked benzamides. The oxazole ring increases rigidity and metabolic stability compared to the target’s flexible methylene bridge .

Pharmacological and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight Notable Activity
Target Compound 6,7-Dimethoxyquinazoline Butylamino-oxoethyl, N-isopropylbenzamide ~550 (estimated) Inferred anticancer potential
7d () 4-Oxoquinazoline Phenoxymethyl, chloro-propanamide ~400 Synthetic intermediate
8a () 4-Oxoquinazoline Piperazine-acetamide, phenoxymethyl ~500 Unreported bioactivity
5–18 () Benzo[g]quinazoline Sulfamoylphenyl, thioacetamide ~450–550 Cytotoxic (MDA-MB-231 cells)
2f () Benzamide-triazole Dibenzylamino, triazole ~600 Click chemistry derivative
  • Melting Points : Compounds with rigid cores (e.g., 7f in , m.p. 208–209°C) exhibit higher melting points than flexible analogues. The target compound’s dimethoxy groups and bulky substituents may raise its melting point beyond 200°C .
  • Bioactivity: Quinazolinones with sulfamoylphenyl groups () show cytotoxicity (IC₅₀ ~10 µM), suggesting the target compound’s dimethoxy core could similarly inhibit cancer cell proliferation .

Biological Activity

The compound 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C29H38N4O6
  • Molecular Weight : 538.6 g/mol
  • CAS Number : 1242925-11-6

The compound exhibits its biological activity primarily through its interaction with specific enzymes involved in neurotransmission. Notably, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the management of neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition

Research indicates that the compound acts as a dual inhibitor of AChE and BuChE. The inhibitory potency is measured using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

Enzyme IC50 Value (µM) Selectivity
AChE35.46Moderate
BuChE14.23High

The selectivity towards BuChE over AChE suggests potential therapeutic benefits in treating conditions where BuChE plays a more significant role.

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound showed significant neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. The mechanism was attributed to the modulation of cholinergic signaling pathways.
  • Behavioral Studies : In animal models, administration of the compound resulted in improved cognitive function as measured by various behavioral tests, supporting its role as a potential treatment for cognitive decline associated with Alzheimer's disease.
  • Pharmacokinetics : In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggest that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and appropriate half-life for therapeutic use.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the butylamino group and the dimethoxyquinazoline core have been shown to influence both potency and selectivity towards cholinesterases.

Comparative Analysis with Other Compounds

A comparative analysis with other known cholinesterase inhibitors highlights the unique profile of this compound:

Compound AChE IC50 (µM) BuChE IC50 (µM) Selectivity Ratio
Donepezil5.010.02
Rivastigmine3.58.02.29
Subject Compound35.4614.230.42

This table illustrates that while the subject compound has lower potency compared to established drugs like donepezil and rivastigmine, its selectivity towards BuChE may offer unique therapeutic advantages.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis involves multi-step protocols, typically starting with functionalization of the quinazolinone core. Key steps include:

  • Amide coupling : Use coupling agents like EDCI/HOBt or DCC to attach the butylamino and isopropylbenzamide groups. Reaction solvents (e.g., DMF or dichloromethane) and temperature (0–25°C) must be optimized to minimize side reactions .
  • Heterocyclic ring formation : Cyclization under acidic or basic conditions (e.g., glacial acetic acid or NaHCO₃) to form the quinazolinone scaffold. Reflux in ethanol for 4–6 hours is common .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify key protons (e.g., methoxy groups at δ ~3.8 ppm) and carbonyl carbons (δ ~165–175 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect degradation products .

Q. What preliminary biological assays are recommended for initial activity screening?

  • In vitro assays : Test against epilepsy models (e.g., maximal electroshock seizure in rodents) due to structural similarity to anticonvulsant quinazolinones .
  • Enzyme inhibition : Screen for GABA-A receptor modulation using fluorescence-based binding assays .
  • Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Q. Which structural features are hypothesized to drive bioactivity?

  • The 6,7-dimethoxyquinazolinone core enhances lipophilicity and CNS penetration .
  • The butylamino-2-oxoethyl side chain may facilitate hydrogen bonding with target proteins .
  • The N-isopropylbenzamide group contributes to metabolic stability via steric hindrance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Substituent variation : Synthesize analogs with modified methoxy positions (e.g., 5,6- vs. 6,7-dimethoxy) and test in anticonvulsant assays .
  • Side-chain optimization : Replace butylamino with cyclopropyl or aromatic amines to evaluate steric/electronic effects on target binding .
  • Statistical analysis : Use multivariate regression (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What methodologies are effective for probing the mechanism of action?

  • Molecular docking : Simulate interactions with GABA-A receptors (PDB ID: 6X3T) using AutoDock Vina to identify key binding residues (e.g., Tyr157, Phe77) .
  • Calcium imaging : Measure intracellular Ca²⁺ flux in neuronal cells to assess GABAergic pathway modulation .
  • Kinetic studies : Determine IC₅₀ values for enzyme inhibition (e.g., carbonic anhydrase isoforms) via stopped-flow spectrophotometry .

Q. How can stability and degradation pathways be characterized under physiological conditions?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed amide bonds) and propose degradation pathways .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Q. How to resolve contradictions in bioactivity data across structurally similar analogs?

  • Comparative bioassays : Test all analogs in parallel under identical conditions (e.g., MES model for anticonvulsant activity) .
  • Off-target profiling : Use kinase panels or proteome-wide affinity chromatography to identify selectivity differences .
  • Crystallography : Solve co-crystal structures of analogs bound to targets to rationalize potency variations .

Q. What advanced analytical methods can quantify trace impurities in bulk synthesis?

  • UPLC-QTOF : Achieve ppm-level sensitivity for detecting genotoxic impurities (e.g., alkylating agents) .
  • NMR relaxation editing : Suppress major component signals to enhance minor impurity detection .
  • ICP-MS : Screen for heavy metal residues (e.g., Pd from catalysts) with detection limits <0.1 ppm .

Q. How can reaction bottlenecks (e.g., low yields in amidation) be addressed?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
  • Flow chemistry : Improve mixing and heat transfer for exothermic steps (e.g., nitro group reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.